molecular formula C12H16N4O6S B14007476 N-Methyl-3,5-dinitro-4-(piperidin-1-yl)benzene-1-sulfonamide CAS No. 19044-93-0

N-Methyl-3,5-dinitro-4-(piperidin-1-yl)benzene-1-sulfonamide

Cat. No.: B14007476
CAS No.: 19044-93-0
M. Wt: 344.35 g/mol
InChI Key: AOPLASFAHDNPCE-UHFFFAOYSA-N
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Description

N-methyl-3,5-dinitro-4-(1-piperidyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₂H₁₆N₄O₆S. It is known for its unique structure, which includes a piperidine ring, a sulfonamide group, and nitro groups. This compound has various applications in scientific research, particularly in the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3,5-dinitro-4-(1-piperidyl)benzenesulfonamide typically involves the nitration of a suitable precursor followed by sulfonation and piperidylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3,5-dinitro-4-(1-piperidyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-3,5-dinitro-4-(1-piperidyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-3,5-dinitro-4-(1-piperidyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and sulfonamide moiety play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3,5-dinitro-4-(1-piperidinyl)benzenesulfonamide: Similar structure but different substitution pattern.

    3,5-dinitro-4-(1-piperidyl)benzenesulfonamide: Lacks the methyl group.

    N-methyl-3,5-dinitrobenzenesulfonamide: Lacks the piperidyl group.

Uniqueness

N-methyl-3,5-dinitro-4-(1-piperidyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

19044-93-0

Molecular Formula

C12H16N4O6S

Molecular Weight

344.35 g/mol

IUPAC Name

N-methyl-3,5-dinitro-4-piperidin-1-ylbenzenesulfonamide

InChI

InChI=1S/C12H16N4O6S/c1-13-23(21,22)9-7-10(15(17)18)12(11(8-9)16(19)20)14-5-3-2-4-6-14/h7-8,13H,2-6H2,1H3

InChI Key

AOPLASFAHDNPCE-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

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